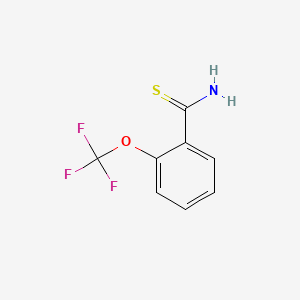

2-(Trifluoromethoxy)thiobenzamide

Description

Contemporary Significance of Fluorinated Organic Compounds in Chemical Sciences

The introduction of fluorine into organic molecules is a widely utilized strategy in the chemical sciences, particularly in the development of pharmaceuticals and agrochemicals. bohrium.comscilit.comontosight.ai The presence of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. scilit.com

The trifluoromethoxy (OCF₃) group is a key functional group in organic and medicinal chemistry, valued for its distinctive electronic and steric properties. bohrium.commdpi.com It is recognized for its strong electron-withdrawing nature, which can influence the reactivity and acidity of a molecule. wikipedia.orgnih.gov The OCF₃ group is also highly lipophilic, a characteristic that can enhance a molecule's ability to permeate biological membranes. mdpi.comnih.gov This combination of properties makes the trifluoromethoxy group a valuable tool for fine-tuning the characteristics of organic compounds. mdpi.com

The trifluoromethoxy group is considered more lipophilic and a stronger electron-withdrawer than its trifluoromethyl (CF₃) counterpart. nih.gov These attributes can lead to improved metabolic stability in drug candidates by making the molecule less susceptible to enzymatic degradation. mdpi.com

Thioamides are versatile functional groups in organic synthesis and have garnered significant attention in medicinal chemistry. nih.gov They are considered isosteres of amides, meaning they have a similar shape and size but different electronic properties. nih.gov Thioamides are notable for being better hydrogen bond donors and poorer hydrogen bond acceptors compared to amides. nih.gov This alteration in hydrogen bonding capability can influence how a molecule interacts with biological targets. chemrxiv.org

The thioamide group is a valuable building block for the synthesis of various heterocyclic compounds. acs.orgacs.org Numerous methods have been developed for the synthesis of thioamides, reflecting their importance in synthetic chemistry. organic-chemistry.orgorganic-chemistry.org These methods often involve the reaction of amides or other precursors with a sulfurizing agent. organic-chemistry.org

Research Rationale for Investigating 2-(Trifluoromethoxy)thiobenzamide

The study of this compound is driven by the intriguing interplay of its two key functional groups. The placement of the trifluoromethoxy group at the ortho position of the thiobenzamide (B147508) core creates a molecule with a unique combination of electronic and steric features.

The trifluoromethoxy group at the 2-position exerts a strong electron-withdrawing effect on the aromatic ring through both inductive and resonance effects. nih.govresearchgate.netreddit.com This electronic influence can significantly impact the reactivity of the thioamide functional group. Furthermore, the OCF₃ group possesses a notable steric presence, which can influence the conformation of the molecule and its interactions with other molecules. acs.org The combination of these electronic and steric factors is a key area of research interest.

The thiobenzamide core is a versatile scaffold in organic synthesis. acs.org It can participate in a variety of chemical transformations, allowing for the construction of more complex molecules. acs.orgnih.gov The presence of the trifluoromethoxy group can modulate the reactivity of the thiobenzamide, potentially leading to novel synthetic pathways and the creation of new chemical entities. The synthesis of derivatives from the thiobenzamide core is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net

Synthesis of the Substituted Thiobenzamide Framework

The thioamide functional group is a crucial component of the target molecule. Thioamides are important isosteres of amides and serve as versatile building blocks in organic synthesis, particularly for sulfur-containing heterocycles. nih.gov The synthesis of the this compound framework typically proceeds from an appropriately substituted benzonitrile (B105546) or carboxylic acid.

1 General Synthetic Routes to Thiobenzamides

A variety of methods exist for the synthesis of thioamides from a range of starting materials. researchgate.net The most common precursors are amides, nitriles, and carboxylic acids. researchgate.netrsc.orgorganic-chemistry.org Thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) is a classic and widely used method, though it often requires refluxing in high-boiling solvents like toluene (B28343) or pyridine (B92270). nih.govorganic-chemistry.org

More direct routes have also been developed. The Kindler thioamide synthesis is a three-component reaction involving an aldehyde, an amine, and elemental sulfur. nih.gov Additionally, thioamides can be synthesized from aldehydes and ketones using reagents like O,O-diethyl dithiophosphoric acid. researchgate.net A one-pot, three-component reaction of benzyl (B1604629) thiols, amines, and DMSO has also been reported as an efficient route to benzothioamides. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2-(trifluoromethoxy)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-4-2-1-3-5(6)7(12)14/h1-4H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLRVCJDVSKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926247-77-0 | |

| Record name | 2-(TRIFLUOROMETHOXY)BENZENECARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Trifluoromethoxy Thiobenzamide

Influence of the 2-Trifluoromethoxy Group on the Electronic and Steric Properties of the Thioamide

The presence of a trifluoromethoxy (-OCF₃) group at the ortho position of the benzene (B151609) ring profoundly influences the molecule's electronic landscape and spatial arrangement, which in turn dictates its reactivity.

The trifluoromethoxy group is a potent electron-withdrawing substituent, a characteristic that stems from the strong electronegativity of the fluorine atoms. This property has two main components:

Inductive Effect (-I): The three fluorine atoms pull electron density away from the carbon atom of the methoxy (B1213986) group, and this effect is transmitted through the oxygen atom to the aromatic ring. This strong inductive withdrawal significantly deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orglibretexts.org Groups like -NO₂ and -CF₃ are classic examples of deactivating groups that reduce the rate of electrophilic attack. masterorganicchemistry.comassets-servd.host The -OCF₃ group functions similarly, reducing the electron density of the π-system. assets-servd.host

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. However, this donating effect is substantially diminished by the attached electron-withdrawing CF₃ group, which makes the oxygen lone pairs less available. Consequently, the +R effect of the -OCF₃ group is very weak and is overwhelmingly overshadowed by its powerful -I effect.

The net result is that the 2-trifluoromethoxy group acts as a strong deactivating group. masterorganicchemistry.com This electronic pull has a direct impact on the thioamide functionality. By withdrawing electron density from the ring, the thiocarbonyl carbon (C=S) of the thioamide group becomes more electron-deficient and, therefore, more electrophilic. This heightened electrophilicity is a key factor in predicting its reaction with nucleophiles. Conversely, the deactivation of the ring and the pull of electrons away from the thioamide's nitrogen atom reduces its basicity and nucleophilicity.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -OCH₃ (Methoxy) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing (-I) | Weakly Withdrawing (via hyperconjugation) | Strongly Deactivating |

| -OCF₃ (Trifluoromethoxy) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Strongly Deactivating |

| -Cl (Chloro) | Moderately Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

An ortho-substituent invariably introduces steric strain that can affect the molecule's preferred conformation. The trifluoromethoxy group, while not excessively large, can exert significant steric hindrance. This is expected to influence the dihedral angle between the plane of the aromatic ring and the thioamide group.

In an ideal, unhindered thiobenzamide (B147508), the thioamide group (-C(S)NH₂) would be coplanar with the benzene ring to maximize π-conjugation. However, the steric clash between the ortho -OCF₃ group and the sulfur or nitrogen atom of the thioamide likely forces the thioamide group to twist out of the plane of the ring. This rotation would disrupt the conjugation between the aromatic π-system and the thioamide group, which could in turn slightly modify the electronic effects felt at the thioamide center. Such steric hindrance is known to impact the reactivity of ortho-substituted carbonyl compounds. acs.org For instance, reactions that require a specific spatial arrangement for a transition state, such as certain intramolecular cyclizations, may be slowed or inhibited.

Transformations Involving the Thioamide Functionality of 2-(Trifluoromethoxy)thiobenzamide

The thioamide group is a versatile functional group capable of a wide range of transformations.

Thioamides are crucial precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles.

1,2,4-Thiadiazoles: A primary reaction pathway for thioamides is oxidative dimerization to form 3,5-disubstituted 1,2,4-thiadiazoles. This reaction typically proceeds by oxidation of the sulfur atom, followed by nucleophilic attack from a second thioamide molecule. nih.gov Studies on the photocatalytic oxidative cyclization of various substituted thiobenzamides have shown that substrates with electron-withdrawing groups, such as halogens or a trifluoromethyl group, readily undergo this transformation to yield the corresponding 1,2,4-thiadiazole. rsc.orgrsc.org It is therefore highly probable that this compound would react similarly under oxidative conditions (e.g., using I₂, H₂O₂, or photocatalysis) to yield 3,5-bis(2-(trifluoromethoxy)phenyl)-1,2,4-thiadiazole. rsc.orgrsc.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method involving the reaction of a thioamide with an α-haloketone. The thioamide's sulfur atom acts as a nucleophile, attacking the α-carbon of the ketone, followed by cyclization and dehydration. The electron-withdrawing nature of the 2-OCF₃ group would decrease the nucleophilicity of the sulfur atom, potentially slowing this reaction compared to thiobenzamides with electron-donating groups.

1,3-Benzothiazines: The synthesis of 1,3-benzothiazine derivatives can sometimes be achieved from ortho-substituted benzamides or thioamides. For example, intramolecular cyclization reactions can be triggered under specific conditions. However, the specific pathways from a starting material like this compound would depend heavily on the other reagents and the potential for intramolecular reactions, for which specific literature is not available.

The most prominent oxidative pathway for primary thioamides like this compound is the dimerization to form 1,2,4-thiadiazoles, as discussed above. nih.gov This reaction can be achieved using a variety of oxidants, including iodine, hydrogen peroxide, and photocatalytic systems with O₂. rsc.orgrsc.org A plausible mechanism involves the oxidation of the thioamide to a radical cation or a related reactive intermediate, which then dimerizes and cyclizes. rsc.org Research on photocatalytic cyclization has demonstrated that thiobenzamides with strongly electron-withdrawing groups are viable substrates, achieving good product yields. rsc.org

| Thiobenzamide Substituent | Oxidant/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-OCH₃ | Cu₂O (photocatalyst), O₂ | THF | 96 | rsc.org |

| 4-Cl | Cu₂O (photocatalyst), O₂ | THF | 73 | rsc.org |

| 4-CF₃ | Cu₂O (photocatalyst), O₂ | THF | 76 | rsc.org |

| Unsubstituted | I₂, O₂ | Water | Good-Excellent | nih.gov |

The thioamide functional group exhibits ambivalent reactivity, with sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactivity: The sulfur and nitrogen atoms both possess lone pairs and can act as nucleophiles. The sulfur atom is generally considered soft and more nucleophilic than the nitrogen. However, the strong electron-withdrawing effect of the 2-OCF₃ group is expected to reduce the electron density on both atoms, thereby diminishing their nucleophilicity. Electrophilic attack at sulfur or nitrogen would therefore be less favorable than in thiobenzamides bearing electron-donating groups.

Electrophilic Reactivity: The thiocarbonyl carbon is an electrophilic center. As previously discussed (Section 3.1.1), the -I effect of the 2-OCF₃ group enhances the electrophilicity of this carbon atom. This makes this compound a more potent electrophile, rendering it more susceptible to attack by nucleophiles at the thiocarbonyl carbon compared to unsubstituted thiobenzamide. This increased reactivity towards nucleophiles is a key feature for thioamides bearing electron-withdrawing substituents.

Reaction Kinetics and Thermodynamic Profiles

The study of reaction kinetics for this compound would be fundamental to understanding its reactivity. Such investigations would involve monitoring the rate of its consumption or the formation of a product over time under various conditions. Key parameters such as reaction order, rate constants, and activation energy would be determined.

For instance, in a hypothetical reaction of this compound with an electrophile, the rate law might be determined to be first-order in each reactant. The rate constant (k) could be measured at different temperatures to construct an Arrhenius plot, yielding the activation energy (Ea) and the pre-exponential factor (A). This information provides insight into the energy barrier of the reaction and the frequency of successful molecular collisions.

The thermodynamic profile would be established by determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a given reaction. A negative ΔG would indicate a spontaneous process. The ortho-trifluoromethoxy group, with its strong electron-withdrawing inductive effect and potential for steric hindrance, would be expected to significantly influence both the kinetic and thermodynamic parameters compared to unsubstituted thiobenzamide. For example, the steric bulk of the ortho-substituent could hinder the approach of reactants, thereby decreasing the reaction rate. nih.gov

Hypothetical Reaction Kinetic Data for the Aminolysis of this compound

| Entry | Amine | Temperature (°C) | k (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 1 | Aniline | 25 | 1.2 x 10⁻⁴ | 55 |

| 2 | Aniline | 50 | 4.5 x 10⁻⁴ | 55 |

| 3 | p-Nitroaniline | 25 | 0.8 x 10⁻⁴ | 60 |

| 4 | p-Methoxyaniline | 25 | 2.5 x 10⁻⁴ | 52 |

Hypothetical Thermodynamic Data for the Reaction of this compound with an Electrophile

| Parameter | Value (at 298 K) |

| ΔH (kJ/mol) | -45 |

| ΔS (J/mol·K) | -20 |

| ΔG (kJ/mol) | -39 |

Elucidation of Reaction Mechanisms

Determining the precise step-by-step pathway by which this compound is transformed into products is the central goal of mechanistic elucidation. This involves a combination of techniques to identify intermediates, probe the nature of transition states, and understand the flow of electrons throughout the reaction.

Many chemical reactions proceed through one or more transient intermediates. Identifying these species is crucial for confirming a proposed mechanism. For reactions involving this compound, intermediates could potentially be detected and characterized using spectroscopic methods such as NMR, IR, or mass spectrometry, especially at low temperatures where their lifetimes might be extended.

If an intermediate is too reactive to be observed directly, trapping experiments can provide evidence for its existence. This involves introducing a "trapping agent" into the reaction mixture that is known to react rapidly and specifically with the suspected intermediate to form a stable, identifiable product. For example, if a reactive electrophilic intermediate were proposed to form from the S-oxidation of the thioamide, a nucleophilic trapping agent could be employed to capture it.

Isotopic labeling is a powerful technique for tracking the fate of specific atoms during a chemical reaction. nih.govnih.gov By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), the position of that atom in the products can be determined, providing definitive evidence for bond-forming and bond-breaking events.

For example, to investigate the mechanism of hydrolysis of this compound, the reaction could be carried out in H₂¹⁸O. The location of the ¹⁸O label in the resulting benzoic acid or benzamide (B126) product would reveal the pathway of nucleophilic attack. Such studies are instrumental in distinguishing between different possible mechanistic pathways that might otherwise be difficult to separate. kit.edu

Computational chemistry provides invaluable tools for mapping the energy landscape of a reaction. youtube.com By calculating the potential energy of the system as the reactants are converted into products, a reaction energy profile can be constructed. youtube.comyoutube.com This profile illustrates the relative energies of reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point on the reaction coordinate and represents the kinetic bottleneck of the reaction. wikipedia.orglibretexts.org Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to determine the geometry and energy of the transition state for a proposed mechanistic step. A good correlation between the calculated activation energy and the experimentally determined value lends strong support to the proposed mechanism. For a multi-step reaction, the step with the highest energy transition state is the rate-determining step. youtube.com The influence of the ortho-trifluoromethoxy group on the stability of potential intermediates and transition states would be a key focus of such a computational study.

Computational and Theoretical Studies of 2 Trifluoromethoxy Thiobenzamide

Quantum Chemical Characterization and Electronic Structure Analysis

The electronic nature of a molecule is fundamental to understanding its reactivity and properties. Quantum chemical calculations provide a powerful lens through which to examine these characteristics.

Density Functional Theory (DFT) and Ab Initio Calculations

To elucidate the electronic structure of 2-(Trifluoromethoxy)thiobenzamide, Density Functional Theory (DFT) and ab initio calculations would be the primary tools. DFT methods, such as B3LYP, are prized for their balance of computational cost and accuracy in predicting electronic properties. scienceopen.com Ab initio methods, while more computationally intensive, can offer even higher levels of theoretical accuracy. These calculations would be performed using a well-established basis set, such as 6-311++G(d,p), to ensure a reliable description of the molecule's electronic distribution. irjweb.comnih.gov The primary output of these calculations is the total electronic energy of the molecule, which is the first step in understanding its stability.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gap

Central to understanding a molecule's chemical reactivity are its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the spatial distribution and energies of these orbitals would be calculated and visualized. This analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

A hypothetical data table for the FMO analysis of this compound might look as follows:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

Note: The values in this table are placeholders and would need to be determined through actual computational studies.

Charge Distribution and Dipole Moments

The distribution of electron density within a molecule dictates its polarity and intermolecular interactions. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be performed to determine the partial atomic charges on each atom of this compound. scirp.org This would reveal the electrostatic potential of the molecule, highlighting electron-rich and electron-deficient regions.

A hypothetical data table for charge distribution and dipole moment might be:

| Parameter | Calculated Value |

| Total Dipole Moment | Value (Debye) |

| Partial Charge on Sulfur | Value (e) |

| Partial Charge on Nitrogen | Value (e) |

| Partial Charge on Oxygen | Value (e) |

Note: The values in this table are placeholders and would need to be determined through actual computational studies.

Reactivity Indices and Fukui Functions for Predicting Reaction Sites

For a more localized picture, Fukui functions would be employed. researchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net By calculating the Fukui functions for nucleophilic (f+) and electrophilic (f-) attack, the specific atoms most susceptible to these reactions can be identified with high precision.

Molecular Geometry and Conformational Landscape

The three-dimensional arrangement of atoms in a molecule is crucial for its biological activity and physical properties.

Optimized Geometries and Bond Parameters

The first step in this analysis is to find the most stable three-dimensional structure of this compound through geometry optimization. scm.comwayne.edu This process involves systematically adjusting the positions of the atoms to find the arrangement with the lowest possible energy. The result is an optimized geometry from which key bond lengths, bond angles, and dihedral angles can be extracted. These parameters provide a detailed picture of the molecule's structure.

A hypothetical data table for the optimized bond parameters might look like this:

| Bond/Angle/Dihedral | Calculated Value (Å or °) |

| C=S Bond Length | Value |

| C-N Bond Length | Value |

| O-C(aryl) Bond Length | Value |

| C-C-N Bond Angle | Value |

| Torsion Angle (Aryl-C(S)NH2) | Value |

Note: The values in this table are placeholders and would need to be determined through actual computational studies.

Torsional Energy Barriers and Rotational Isomers

The conformational landscape of this compound would be determined by the rotational barriers around its key single bonds. Specifically, the rotation around the C(aryl)-C(S) bond and the C(aryl)-O bond would be of primary interest. Computational methods, such as Density Functional Theory (DFT), could be used to perform relaxed potential energy surface (PES) scans. By systematically rotating the dihedral angles of interest and calculating the energy at each step, researchers can identify the low-energy conformations (rotational isomers) and the transition states that separate them.

For analogous molecules, such as substituted biphenyls and benzamides, DFT calculations have been successfully used to determine rotational barriers. dntb.gov.uaresearchgate.netderpharmachemica.com These studies often reveal that the size and electronic nature of the substituents significantly influence the conformational preferences and the energy required for interconversion between isomers. For this compound, the steric bulk and strong electronegativity of the trifluoromethoxy group would be expected to play a crucial role in defining the stable rotamers.

Table 1: Predicted Rotational Isomers and Torsional Energy Barriers for this compound (Hypothetical Data) This table is for illustrative purposes only, as no experimental or calculated data is currently available.

| Rotational Isomer | Dihedral Angle (C-C-O-CF3) | Relative Energy (kcal/mol) | Torsional Energy Barrier (kcal/mol) |

|---|---|---|---|

| Syn-periplanar | ~0° | 0.0 (Global Minimum) | 5.2 |

| Anti-periplanar | ~180° | 1.5 | 3.8 |

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR)

Computational chemistry provides powerful tools for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net Using methods such as Gauge-Including Atomic Orbital (GIAO) for NMR chemical shift calculations and harmonic frequency analysis for IR spectra, theoretical data can be generated. These predicted spectra can then be correlated with experimentally obtained data to confirm the molecular structure and assign spectral features. For instance, the calculated vibrational frequencies can be matched to the peaks in an experimental IR spectrum, and predicted 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule. derpharmachemica.com The accuracy of these predictions is often enhanced by employing appropriate levels of theory and basis sets. researchgate.net

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecular structure, stability, and spectroscopic properties of this compound. These calculations can reveal how the dipole moment and polarizability of the molecule change in solvents of varying polarity, providing insights into its solubility and intermolecular interactions. Studies on other organic molecules have demonstrated that solvent effects can alter conformational equilibria and reaction pathways. cheminfo.org

Computational Insights into Ligand-Target Interactions (focusing on chemical binding motifs)

Should this compound be investigated as a potential ligand for a biological target, computational docking and molecular dynamics (MD) simulations would be invaluable. nih.gov Molecular docking could predict the preferred binding orientation of the compound within the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the trifluoromethoxy group. MD simulations could then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. These computational approaches are instrumental in rational drug design, helping to understand the structural basis of ligand recognition and to guide the optimization of lead compounds.

Applications of 2 Trifluoromethoxy Thiobenzamide As a Synthetic Intermediate and in Advanced Materials

Utilization as a Key Building Block in Complex Chemical Synthesis

As a bifunctional reagent, 2-(Trifluoromethoxy)thiobenzamide serves as a cornerstone in the construction of intricate molecular architectures. It allows for the strategic introduction of both fluorine and sulfur-containing moieties, which are known to confer desirable physicochemical properties upon organic molecules.

Introduction of Trifluoromethoxy and Thioamide Moieties into Target Architectures

The primary utility of this compound in synthesis is its capacity to simultaneously introduce the 2-(trifluoromethoxy)phenyl ring and a reactive thioamide functional group.

The thioamide group (-C(S)NH2) is a versatile functional group in organic synthesis. It is more reactive than its amide counterpart, with a weaker carbon-sulfur double bond compared to the carbon-oxygen double bond in amides. nih.gov This enhanced reactivity makes it a valuable intermediate for constructing other functional groups, particularly nitrogen- and sulfur-containing heterocycles which are common motifs in bioactive compounds. researchgate.netchemrxiv.org Thioamides are recognized as important synthons for heterocycles like thiazoles. researchgate.net

| Functional Group | Key Properties Conferred on Target Molecule |

| Trifluoromethoxy (-OCF3) | Increased lipophilicity, enhanced metabolic stability, improved membrane permeability. mdpi.comontosight.ai |

| Thioamide (-C(S)NH2) | Higher reactivity than amides, precursor to heterocycles (e.g., thiazoles), can act as an amide isostere. nih.govresearchgate.netchemrxiv.org |

Precursor for Scaffold Diversity in Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are built to create a library of potential drug candidates. scilit.comnih.gov this compound is an ideal starting material for generating scaffold diversity due to the reactivity of its thioamide group.

The thioamide can readily participate in cyclization reactions to form a wide array of heterocyclic systems, which are considered "privileged scaffolds" in drug discovery due to their frequent appearance in successful drugs. scilit.com For example, thioamides are well-known precursors to thiazole (B1198619) rings, a scaffold present in numerous pharmaceuticals. monash.edu By using this compound, chemists can synthesize a variety of heterocyclic scaffolds that already contain the beneficial trifluoromethoxy group, allowing for the rapid exploration of the structure-activity relationship (SAR) of new compound families. nih.govnih.gov

| Starting Material | Potential Heterocyclic Scaffolds | Relevance in Medicinal Chemistry |

| Thioamide | Thiazoles, Pyrimidines, Thiophenes, Piperidines. researchgate.netresearchgate.net | Core structures of numerous anticancer, anti-inflammatory, and antimicrobial agents. nih.govmonash.edu |

Intermediate in Agrochemical Development

The introduction of fluorine atoms into active ingredients is a proven strategy in the development of modern agrochemicals. researchgate.net Fluorine-containing groups, particularly the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, can significantly enhance the efficacy and stability of herbicides, fungicides, and insecticides. researchgate.netnih.gov Approximately 25% of licensed agrochemicals are organofluorine compounds. researchgate.net

Several successful agrochemicals feature these groups. For instance, Thifluzamide is a fungicide that contains both a trifluoromethyl and a trifluoromethoxy group in its structure. mdpi.comnih.gov Herbicides like Flazasulfuron and Pyroxsulam incorporate trifluoromethyl-substituted pyridine (B92270) rings, demonstrating the value of this moiety in crop protection. nih.gov

Given this precedent, this compound represents a highly valuable intermediate for the synthesis of new agrochemical candidates. It provides a direct and efficient method for incorporating the trifluoromethoxy-phenyl scaffold, which is known to contribute to biological activity, into novel molecular designs aimed at crop protection. researchgate.netnih.gov

Integration into Novel Organic Materials with Tunable Properties

Beyond its role in synthesizing discrete molecules for biological applications, the structural motifs within this compound can be integrated into larger macromolecular systems, such as polymers and coordination complexes, to create advanced materials with specific, tunable properties.

Design and Synthesis of Fluorinated Polymers or Copolymers (hypothetical, based on building block concept)

The development of advanced polymers often relies on the use of specialized monomers that impart desired characteristics to the final material. While direct polymerization of this compound is not a primary application, its structure provides a model for designing monomers for novel fluorinated polymers. A monomer derived from this compound could be used in polymerization or copolymerization reactions to create materials with properties dictated by its functional groups.

The trifluoromethoxy group is known for conferring low surface energy, high thermal stability, and chemical inertness. Its incorporation into a polymer backbone would likely result in materials with enhanced hydrophobicity (water repellency) and stability in harsh environments. The thioamide group, or a derivative thereof, could serve as a reactive site for cross-linking, grafting other polymer chains, or for post-polymerization modification, allowing for fine-tuning of the material's bulk properties.

| Functional Group | Hypothetical Property Imparted to Polymer | Potential Application |

| Trifluoromethoxy (-OCF3) | Hydrophobicity, chemical resistance, thermal stability, low refractive index. | Protective coatings, low-friction surfaces, advanced optical materials. |

| Thioamide (-C(S)NH2) | Site for cross-linking, point of attachment for other molecules, metal-binding site. | Tunable hydrogels, functional membranes, sensor materials. |

Development of Advanced Ligands for Coordination Chemistry

The thioamide functional group is an effective ligand for coordinating with metal ions. researchgate.net The sulfur atom acts as a "soft" donor atom, showing a high affinity for soft or borderline metal ions such as palladium(II), platinum(II), silver(I), and copper(I). nih.govresearchgate.net This makes this compound a promising candidate for the synthesis of novel ligands for coordination chemistry and catalysis.

By binding to a metal center through its sulfur atom, this compound can form stable metal complexes. researchgate.net The properties of these complexes would be influenced by the entire ligand structure. The bulky and highly electronegative trifluoromethoxy group, positioned on the phenyl ring, would modulate the electronic environment of the metal center, potentially influencing the complex's catalytic activity, solubility, and stability. mdpi.com Such tunable ligands are sought after for creating catalysts for specific organic transformations or for developing new materials with interesting magnetic or optical properties. capes.gov.br

Role in the Synthesis of Optoelectronic Materials or Functional Dyes

While direct research on this compound in optoelectronic materials or functional dyes is not extensively documented in publicly available literature, the broader research on compounds containing the trifluoromethoxy (OCF3) group and thiobenzamide (B147508) derivatives provides significant insights into its potential applications. The unique electronic and steric properties of the OCF3 group, combined with the reactivity of the thioamide functionality, make this compound a promising building block for advanced materials.

Research into fluorinated polyimides for optoelectronic applications has highlighted the benefits of incorporating trifluoromethyl (CF3) and, by extension, trifluoromethoxy (OCF3) groups. These groups are known to enhance several key properties of materials, making them suitable for next-generation electronic and optical devices. The introduction of bulky, electron-withdrawing trifluoromethyl groups into polymer backbones can lead to materials with:

Improved Solubility: The presence of fluorinated groups often increases the solubility of polymers in organic solvents, which is advantageous for solution-based processing and film fabrication.

Low Dielectric Constant: Fluorinated polymers typically exhibit lower dielectric constants, a critical property for materials used in microelectronics to reduce signal delay and power consumption. researchgate.netresearchgate.net

Enhanced Optical Transparency: The incorporation of CF3 groups can disrupt polymer chain packing and reduce intermolecular charge transfer, leading to higher optical transparency and lower cutoff wavelengths. nih.govmdpi.com This is crucial for applications in flexible displays and other optoelectronic devices.

Low Water Absorption: The hydrophobic nature of fluorinated groups results in materials with significantly lower water absorption, which is important for the long-term stability and performance of electronic devices. researchgate.netresearchgate.netmdpi.com

A study on semi-alicyclic polyimides containing trifluoromethyl groups demonstrated that these materials exhibit excellent thermal stability, with glass transition temperatures (Tg) ranging from 294 to 390 °C. nih.govmdpi.com Furthermore, these polyimide films showed low refractive indices and reduced dielectric constants, making them highly attractive for optoelectronic applications. nih.gov

The thiobenzamide moiety itself is a valuable synthon in organic chemistry. Thiobenzamide derivatives are known to be precursors for the synthesis of various heterocyclic compounds, some of which exhibit photochromic properties. For instance, thiobenzamides have been used to create light-responsive materials. fluoromart.com They are also utilized in the synthesis of benzothiazoles through intramolecular cyclization. fluoromart.com

Given these characteristics, this compound could serve as a key intermediate in the synthesis of novel functional dyes and polymers for optoelectronic applications. The trifluoromethoxy group would be expected to impart desirable properties such as increased lipophilicity and metabolic stability, which can enhance the performance of organic electronic materials. mdpi.com The thioamide group provides a reactive handle for constructing more complex molecular architectures, including those with potential for light emission or charge transport.

The following table summarizes the properties of related compounds, illustrating the impact of the trifluoromethyl group on material characteristics relevant to optoelectronics.

| Property | Value | Compound Type | Reference |

| Glass Transition Temperature (Tg) | 294-390 °C | Semi-alicyclic Polyimides with -CF3 | nih.govmdpi.com |

| Dielectric Constant | 2.61 - 2.76 | Semi-alicyclic Polyimides with -CF3 | nih.gov |

| Water Absorption | 0.77% - 1.08% | Semi-alicyclic Polyimides with -CF3 | mdpi.com |

| Tensile Strength | 102 MPa | Fluorinated Polyimide Film | researchgate.netresearchgate.net |

| Elongation at Break | 13.0% | Fluorinated Polyimide Film | researchgate.netresearchgate.net |

Future Research Directions and Emerging Paradigms for 2 Trifluoromethoxy Thiobenzamide

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient, scalable, and environmentally benign methods for the synthesis of 2-(Trifluoromethoxy)thiobenzamide and its derivatives is a primary focus of future research. Moving beyond traditional batch chemistry, modern approaches offer the promise of improved safety, consistency, and resource efficiency.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, presents a paradigm shift in the synthesis of fine chemicals. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this methodology offers superior control over reaction parameters such as temperature, pressure, and mixing. For the synthesis of this compound, flow chemistry could enable the safe handling of potentially hazardous reagents and intermediates, as well as facilitate the rapid optimization of reaction conditions. The high surface-area-to-volume ratio in microreactors can lead to enhanced heat and mass transfer, resulting in higher yields and purities.

| Parameter | Traditional Batch Synthesis (Hypothetical) | Flow Chemistry Synthesis (Projected) |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Moderate to good | Good to excellent |

| Scalability | Limited, requires significant redevelopment | Readily scalable by extending run time or using parallel reactors |

| Safety | Handling of bulk, potentially unstable intermediates | Small reaction volumes at any given time, enhanced safety |

Biocatalysis and Enzymatic Transformations

The use of enzymes as catalysts, or biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions of temperature and pH, and their inherent chirality can be exploited for the stereoselective synthesis of complex molecules. For this compound, researchers will likely explore the use of engineered enzymes, such as nitrile hydratases or thioesterases, for the key bond-forming reactions. Directed evolution and protein engineering techniques could be employed to tailor enzymes with specific activity towards the trifluoromethoxy-substituted substrate, opening the door to highly efficient and enantiopure synthetic routes.

Advanced Spectroscopic and Structural Characterization Techniques for Reactive Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and for the rational design of new reactions. The study of short-lived, reactive intermediates is a significant challenge that can be addressed through the application of advanced spectroscopic and structural characterization techniques. Techniques such as time-resolved NMR, transient absorption spectroscopy, and mass spectrometry can provide invaluable insights into the formation and decay of these fleeting species. For the synthesis of this compound, these methods could be used to identify and characterize key intermediates, such as radical cations or tetrahedral intermediates, thereby elucidating the reaction pathway and enabling the development of more efficient synthetic strategies.

Integration of Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

| Application | Description | Potential Impact on this compound Research |

| Property Prediction | ML models predict physicochemical and biological properties based on molecular structure. | Rapidly screen virtual derivatives for desired characteristics, prioritizing synthetic efforts. |

| Reaction Design | AI algorithms propose synthetic routes by working backward from the target molecule. | Discover novel, more efficient, and sustainable synthetic pathways. |

| Reaction Optimization | ML algorithms can be used to optimize reaction conditions for yield and purity. | Accelerate the development of robust and scalable synthetic processes. |

Development of High-Throughput Screening Methods for Derivatization

To fully explore the chemical space around this compound, the development of high-throughput screening (HTS) methods for its derivatization is essential. HTS allows for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of molecules with desired properties. Miniaturized reaction formats, such as those performed in microtiter plates, coupled with automated liquid handling and analysis, can dramatically increase the efficiency of the derivatization process. The development of robust and generalizable reaction conditions that are amenable to a wide range of substrates will be a key focus in this area.

Design of Next-Generation Molecular Scaffolds and Functional Architectures

Beyond the synthesis of simple derivatives, future research will focus on the incorporation of the this compound motif into more complex molecular scaffolds and functional architectures. This could involve its use as a building block for the synthesis of novel heterocyclic systems or its incorporation into larger molecules such as peptides or polymers. The unique electronic and steric properties of the trifluoromethoxy and thioamide groups could be leveraged to create molecules with tailored functions, such as targeted covalent inhibitors or advanced materials with specific optical or electronic properties. The design of these next-generation scaffolds will be guided by computational modeling and a deep understanding of structure-activity relationships.

Q & A

Q. How can the compound's pharmacokinetic properties be improved for CNS penetration in neurological studies?

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl, amine) to balance blood-brain barrier permeability.

- Prodrug strategies : Mask the thioamide group with ester linkages to enhance solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.